molecular formula C7H9BrN2O B13914891 5-Bromo-4-methoxy-3-methylpyridin-2-amine

5-Bromo-4-methoxy-3-methylpyridin-2-amine

Cat. No.: B13914891
M. Wt: 217.06 g/mol
InChI Key: FMWSLUWFHFHORJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-3-methyl-2-Pyridinamine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methoxy-3-methyl-2-Pyridinamine typically involves the bromination of 2-methoxy-4-methylpyridine. One common method includes the addition of sodium acetate to a solution of 2-methoxy-4-methylpyridine in ethyl acetate, followed by the dropwise addition of bromine at 0°C. The reaction mixture is then stirred at 50°C for 18 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-3-methyl-2-Pyridinamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated pyridine derivatives.

Scientific Research Applications

5-Bromo-4-methoxy-3-methyl-2-Pyridinamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-bromo-4-methoxy-3-methyl-2-Pyridinamine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridin-3-amine
  • Methyl 5-bromo-2-methoxypyridine-3-carboxylate
  • 2-Amino-5-bromo-4-methylpyridine

Uniqueness

5-Bromo-4-methoxy-3-methyl-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, methoxy group, and methyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

5-bromo-4-methoxy-3-methylpyridin-2-amine

InChI

InChI=1S/C7H9BrN2O/c1-4-6(11-2)5(8)3-10-7(4)9/h3H,1-2H3,(H2,9,10)

InChI Key

FMWSLUWFHFHORJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1N)Br)OC

Origin of Product

United States

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